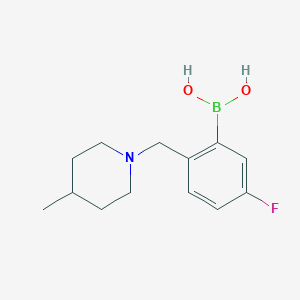

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Description

Overview of Arylboronic Acids in Organic Chemistry

Arylboronic acids and their derivatives have established themselves as fundamental building blocks in organic synthesis, materials science, and pharmaceutical development over the past several decades. These compounds possess inherent characteristics that make them exceptionally valuable synthetic precursors, including high reactivity, low toxicity, and extensive commercial availability. The utility of arylboronic acids stems primarily from their ability to participate in carbon-carbon and carbon-heteroatom bond formation reactions under mild conditions.

The chemical behavior of arylboronic acids is fundamentally governed by the vacant p-orbital of the sp²-hybridized boron atom, which causes it to behave as a Lewis acid. This electronic configuration enables nucleophilic addition reactions that generate tetravalent boron "ate" complexes, inducing rehybridization to generate sp³-boron centers. The heightened electron density on the boron and increased steric crowding in these "ate" complexes facilitates carbon-boron bond dissociation and subsequent alkyl or aryl migration to adjacent acceptor atoms with retention of configuration.

Since the pioneering work of Suzuki in 1979, who first reported palladium-catalyzed cross-coupling of organoboranes with carbon halides, transition-metal-mediated functionalization of arylboronic acids has experienced tremendous growth. The Suzuki-Miyaura coupling reaction has become one of the most important carbon-carbon bond-forming reactions in organic chemistry, enabling the synthesis of conjugated systems of alkenes, styrenes, and biaryl compounds. This methodology has proven particularly valuable because boronic acids demonstrate similar electronegativity to tin, allowing for efficient transmetalation processes while avoiding the toxicity issues associated with organotin reagents used in alternative coupling reactions.

Table 1: Representative Arylboronic Acids and Their Properties

| Boronic Acid | R Group | Molecular Mass | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| Phenylboronic acid | Phenyl | 121.93 | 98-80-6 | 216-219 |

| 2-Thienylboronic acid | Thiophen | 127.96 | 6165-68-0 | 138-140 |

| Methylboronic acid | Methyl | 59.86 | 13061-96-6 | 91-94 |

Beyond traditional transition-metal-catalyzed processes, recent advances have demonstrated that arylboronic acids can undergo transition-metal-free transformations for the construction of carbon-carbon, carbon-nitrogen, carbon-oxygen, and various other carbon-heteroatom bonds. These developments have been particularly significant in addressing limitations associated with traditional metal-catalyzed processes, including air and moisture sensitivity of metal catalysts, high costs, and difficulties in removing residual transition metals from final products.

Discovery and Development of Fluorinated Boronic Acid Derivatives

The development of fluorinated boronic acid derivatives represents a convergence of two historically significant areas of organic chemistry: organofluorine chemistry and organoboron chemistry. The origins of organofluorine chemistry can be traced to Alexander Borodin in 1862, who carried out the first nucleophilic replacement of a halogen atom by fluoride. This pioneering work established the foundation for halogen exchange methodologies that remain broadly used in fluorochemical industry for introducing fluorine atoms into organic molecules.

The systematic development of fluoroaromatic compounds gained momentum through the work of Schiemann in 1927, who developed the diazofluorination methodology using diazonium salts of aromatic amines decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, provided a reliable route to fluoroaromatic compounds and remains in use for manufacturing fluoroaromatic compounds. Subsequently, Gottlieb reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936, representing the first example of halogen exchange methods in fluoroarene synthesis.

The intersection of fluorine and boron chemistry became particularly significant during World War II, when fluoropolymers were developed for the Manhattan project to handle uranium hexafluoride. This period marked intensive development in fluorine chemistry, as researchers needed materials that could withstand the highly reactive nature of fluorine compounds. The challenges associated with direct fluorination using elemental fluorine led to the development of more controlled methodologies, including the use of fluorine diluted with inert gases to allow safe and efficient reactions.

Modern fluorinated boronic acid derivatives benefit from both the unique properties imparted by fluorine substitution and the synthetic utility of boronic acid functionality. Fluorinated boron species represent an important group of organoboron compounds, with applications ranging from bioanalyte receptors to biologically active substances. The presence of fluorine substituents significantly increases the acidity of boronic compounds, which proves crucial for their interactions with analytes and biological targets.

Table 2: Properties of Fluorinated Boronic Acid Systems

| Property | Effect of Fluorine Substitution | Measurement Method |

|---|---|---|

| Acidity (pKa) | Increased acidity | Potentiometric titration |

| Acceptor Number | Enhanced electron acceptance | Spectroscopic analysis |

| Hydrolytic Stability | Variable depending on substitution pattern | Solution NMR monitoring |

| Lewis Acidity | Significantly enhanced | Complexation studies |

The electron-withdrawing character of fluorine atoms creates a strong inductive effect in fluorinated boronic acids, making fluorine a sigma-electron acceptor while simultaneously allowing electron-donating resonance effects through lone-pair electrons, positioning fluorine as a pi-electron donor. These dual electronic properties fundamentally alter the chemical behavior of boronic compounds, affecting their acidity, complexation behavior, and reactivity patterns.

Research has demonstrated that fluorinated arylboronic acids exhibit unique regioselectivity patterns in borylation reactions. Studies on cobalt-catalyzed borylation of fluorinated arenes have revealed that ortho-to-fluorine selectivity can be achieved through thermodynamic control of oxidative addition processes. The mechanism involves fast and reversible carbon-hydrogen oxidative addition, where the thermodynamic preference for forming cobalt-aryl bonds adjacent to fluorinated sites results in high regioselectivity. This "ortho fluorine effect" stabilizes transition metal-carbon bonds, providing a powerful tool for selective synthesis of fluorinated boronic acid derivatives.

Significance of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid in Chemical Research

This compound represents a sophisticated molecular architecture that combines multiple important structural elements in a single compound. With the molecular formula C₁₃H₁₉BFNO₂ and a molecular weight of 251.10 daltons, this compound exemplifies the successful integration of fluorinated aromatic systems, heterocyclic piperidine frameworks, and boronic acid functionality.

The compound's structural complexity arises from the presence of three distinct functional domains: the fluorinated phenyl ring system, the N-methylpiperidine heterocyclic moiety, and the boronic acid group. The fluorine substituent at the 5-position of the phenyl ring provides enhanced acidity and modified electronic properties characteristic of fluorinated boronic acids. The 4-methylpiperidin-1-yl)methyl substituent at the 2-position introduces both steric bulk and potential hydrogen bonding capabilities through the nitrogen center, while the boronic acid functionality enables participation in a wide range of coupling reactions and molecular recognition processes.

Table 3: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉BFNO₂ | |

| Molecular Weight | 251.10 g/mol | |

| CAS Number | 1332505-87-9 | |

| SMILES Code | CC1CCN(CC2=CC=C(F)C=C2B(O)O)CC1 | |

| Purity (typical) | ≥98% |

The significance of this compound in chemical research stems from its potential applications in medicinal chemistry and drug discovery. The piperidine ring system is a privileged scaffold in pharmaceutical chemistry, appearing in numerous bioactive compounds and approved drugs. The specific substitution pattern, with the 4-methyl group on the piperidine ring and the benzylic connection to the fluorinated phenyl ring, creates a molecular framework that can interact with biological targets through multiple mechanisms.

Research has demonstrated that arylboronic acids can serve as effective coupling partners in palladium-catalyzed addition reactions to generate complex piperidine derivatives. The synthesis of 2-arylpiperidines through one-pot acylation and arylation of 2-hydroxypiperidines using various substituted phenylboronic acid nucleophiles has shown excellent diastereoselectivity, providing trans-2,6-substituted piperidines in good yields. This methodology highlights the synthetic utility of boronic acid derivatives containing piperidine frameworks.

The compound also represents an important example of how synthetic methodology development enables access to complex molecular architectures. Patent literature describes synthetic approaches to N-substituted piperidine-4-borate derivatives, involving multi-step sequences that convert N-substituted-4-piperidone starting materials through vinyl halogen intermediates followed by metalation and borylation to achieve the desired boronic acid or ester products with high purity. These synthetic developments demonstrate the growing importance of such compounds in pharmaceutical intermediate chemistry.

Furthermore, the fluorinated boronic acid framework of this compound positions it as a potential candidate for applications requiring enhanced molecular recognition properties. Fluorinated boronic acids have been extensively studied as fluorescent chemosensors, particularly for fluoride ion detection, where the interaction between fluoride and boronic acid moieties can induce measurable changes in photophysical properties. The specific electronic environment created by the combination of fluorine substitution and the piperidine-containing side chain may provide unique selectivity profiles for various analytical applications.

Table 4: Research Applications of Related Piperidine-Boronic Acid Systems

The compound's position in contemporary chemical research reflects broader trends toward the development of multifunctional molecules that can serve multiple roles in complex synthetic sequences. As pharmaceutical chemistry continues to demand increasingly sophisticated molecular architectures with precise three-dimensional arrangements of functional groups, compounds like this compound provide valuable tools for constructing such complex targets through well-established coupling methodologies.

Properties

IUPAC Name |

[5-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYVZBSXGRWUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium. This results in the formation of a new Pd–C bond.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway. This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway contributes to the formation of carbon–carbon bonds.

Pharmacokinetics

It is known that boronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis. This susceptibility can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond. This is a crucial step in the Suzuki–Miyaura coupling reaction, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions. The stability of the compound and its rapid transmetalation with palladium (II) complexes contribute to its efficacy.

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form reversible covalent bonds with serine residues in enzymes, leading to temporary inhibition of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors or chromatin-modifying enzymes, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific cellular compartments. The interaction of this compound with transporters and binding proteins can affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways.

Biological Activity

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

- Molecular Formula : C14H20B F N O2

- Molecular Weight : 253.13 g/mol

- IUPAC Name : 5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of enzyme inhibition and drug design. The mechanism of action generally involves:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, blocking enzymatic activity.

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : FaDu hypopharyngeal tumor cells showed enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .

- IC50 Values : The compound exhibited IC50 values in the low nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibitory activity .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

- Serine Proteases : Demonstrated effective inhibition through covalent modification of the active site, which is crucial for therapeutic applications targeting proteolytic pathways .

- Cholinesterases : Preliminary findings suggest potential dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may have implications for treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

- Cancer Therapy : A study involving the synthesis of boronic acid derivatives highlighted the compound's effectiveness in inhibiting tumor cell proliferation and inducing apoptosis through targeted mechanisms.

- Enzyme Interaction Studies : Research focusing on the interaction between this compound and serine proteases provided insights into its binding affinity and selectivity, demonstrating its potential as a therapeutic agent in cancer treatment.

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that boronic acids can inhibit certain enzymes involved in cancer progression, particularly proteasome inhibitors. (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid has been studied for its potential role in targeting specific tyrosine kinases associated with various cancers, including breast and lung cancer. The compound's ability to modulate signaling pathways makes it a candidate for further development as an anticancer agent .

1.2 Tyrosine Kinase Inhibition

The compound has shown promise as a selective inhibitor of receptor tyrosine kinases, notably the MET receptor, which is implicated in tumor growth and metastasis. By inhibiting these kinases, the compound may help to slow down or prevent the proliferation of cancerous cells .

Biochemical Applications

2.1 Enzyme Inhibition

In biochemical research, boronic acids are often utilized as enzyme inhibitors due to their ability to form reversible covalent bonds with serine and cysteine residues in active sites. This property can be exploited to study enzyme mechanisms and develop new therapeutic strategies against diseases that involve dysregulated enzyme activity .

2.2 Drug Development

The structural features of this compound make it a suitable scaffold for drug development. Its modifications can lead to derivatives with improved efficacy and selectivity against target proteins, enhancing its potential as a pharmaceutical agent .

Material Science

3.1 Polymer Chemistry

Boronic acids are known for their ability to form dynamic covalent bonds, making them useful in creating responsive materials. The incorporation of this compound into polymer matrices can lead to the development of smart materials that respond to environmental stimuli, such as pH or temperature changes .

Summary of Key Findings

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of cancer cell proliferation |

| Tyrosine kinase inhibition | Targeting specific cancers | |

| Biochemical Applications | Enzyme inhibition | Understanding enzyme mechanisms |

| Drug development | Creating more effective therapeutic agents | |

| Material Science | Polymer chemistry | Development of responsive materials |

Case Studies

Case Study 1: Tyrosine Kinase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited MET receptor activity in vitro, leading to reduced cell viability in cancer cell lines . This finding supports the compound's potential application in targeted cancer therapies.

Case Study 2: Responsive Polymers

Research on the integration of boronic acids into polymer systems showed that this compound could enhance the responsiveness of hydrogels to pH changes, demonstrating its utility in developing smart drug delivery systems .

Comparison with Similar Compounds

Substituted Phenylboronic Acids

Key Insights :

Fluorinated Boronic Acids

Key Insights :

Piperidine/Piperazine Derivatives

Key Insights :

- Piperidine vs. Piperazine : Piperazine derivatives often exhibit enhanced solubility due to additional nitrogen atoms, but the target compound’s piperidine group may confer better metabolic stability .

Preparation Methods

Synthesis of Boronic Acid Derivative via Aromatic Substitution and Subsequent Functionalization

One effective method involves starting from a halogenated aromatic precursor, such as a fluorinated methylphenyl derivative, followed by:

- Lithiation or metal-halogen exchange to generate an organometallic intermediate.

- Borylation reaction using boron reagents like bis(pinacolato)diboron or boronic acid pinacol esters to introduce the boronic acid moiety.

- Subsequent substitution of the halogen or other leaving groups with the (4-methylpiperidin-1-yl)methyl group via nucleophilic substitution or reductive amination.

This approach allows for regioselective installation of the boronic acid and the piperidinyl substituent.

Parallel Combinatorial Synthesis and S-Alkylation Strategies

According to medicinal chemistry literature focusing on related boronic acid derivatives, a synthetic sequence involves:

- Starting from 6-mercapto-nicotinamide derivatives, which are coupled with aryl amines using coupling reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ).

- The mercapto group is then S-alkylated using alkyl bromides (including bromomethyl derivatives) in the presence of bases or resin-bound tertiary amines.

- The reaction conditions vary, including solvents like anhydrous DMF, and bases such as triethylamine or diisopropylethylamine, heated at around 60 °C.

- Post-reaction, thiol scavenger resins are used to remove unreacted thiols, and the products are isolated by filtration and centrifugation.

- Purity is confirmed by HPLC and identity by mass spectrometry.

This method, while applied to nicotinamide boronic acid derivatives, illustrates the utility of S-alkylation and coupling techniques that can be adapted for preparing the target compound with the 4-methylpiperidinyl substituent attached via a methylene linker.

Hydroxylation and Functional Group Transformations

Further modifications such as hydroxylation of aryl boronic acids can be performed using oxidants like potassium peroxymonosulfate (Oxone), enabling fine-tuning of the boronic acid's properties.

Preparation of this compound

While direct literature on this exact compound's preparation is limited, the closest analogs and derivatives suggest the following synthetic route:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation or fluorination | Selective fluorination of methylphenyl precursor | 5-Fluoro-2-methylphenyl intermediate |

| 2 | Lithiation/Borylation | Metal-halogen exchange, then reaction with boron reagent (e.g., B2Pin2) | Introduction of boronic acid pinacol ester |

| 3 | Deprotection/Hydrolysis | Acidic or basic hydrolysis to free boronic acid | Free boronic acid group |

| 4 | Nucleophilic substitution | Reaction with 4-methylpiperidine or its derivative | Attachment of (4-methylpiperidin-1-yl)methyl substituent |

This sequence aligns with general methods for synthesizing substituted phenylboronic acids with nitrogen-containing substituents.

Analytical and Purification Techniques

- HPLC is used to assess purity, typically achieving moderate to excellent purity levels.

- Mass spectrometry (ESI-MS) confirms molecular identity.

- Chromatographic purification (filtration, centrifugation) is employed post-reaction.

- Quantitative analysis methods such as LC-MS with multiple reaction monitoring (MRM) in negative ion mode provide sensitive detection at pg/mL levels, useful for quality control of boronic acid compounds.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Metal-halogen exchange + Borylation | Organolithium or Grignard reagents; B2Pin2 or similar | High regioselectivity; versatile | Requires low temperature, moisture-free conditions |

| S-Alkylation of mercapto intermediates | Alkyl bromides; DMF; resin-bound amines; 60 °C | Facilitates attachment of piperidinyl groups; good yields | Requires careful purification to remove thiols |

| Hydroxylation with Oxone | Potassium peroxymonosulfate | Mild oxidation to adjust boronic acid | May cause side reactions if not controlled |

| Purification and Analysis | HPLC, ESI-MS, LC-MS | High purity and sensitive detection | Instrumentation intensive |

Research Findings and Notes

- The boronic acid moiety is sensitive and requires careful handling during synthesis and purification.

- The presence of the 4-methylpiperidinyl substituent can influence solubility and reactivity, necessitating tailored reaction conditions.

- Analytical methods developed for related boronic acids demonstrate excellent sensitivity and reproducibility, ensuring reliable characterization of the final product.

- The synthetic strategies described are consistent with those used in medicinal chemistry for preparing boronic acid-containing pharmacophores, including CXCR1/2 antagonists, highlighting the relevance of these methods to drug discovery and development.

Q & A

Q. What are the primary synthetic routes for synthesizing (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid?

The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where the boronic acid group acts as a key intermediate. Aryl halides or triflates are reacted with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of dioxane/water with a base like Na₂CO₃ . For derivatives with complex substituents (e.g., the 4-methylpiperidinylmethyl group), post-functionalization via reductive amination or alkylation may follow boronic acid synthesis. Characterization often employs NMR, NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How does the boronic acid moiety influence reactivity in cross-coupling reactions?

The boronic acid group acts as a mild Lewis acid, facilitating transmetallation in Suzuki-Miyaura couplings. Its sp²-hybridized boron atom forms stable tetrahedral intermediates with palladium catalysts, enabling aryl-aryl bond formation under mild conditions. Reactivity can be modulated by esterification (e.g., pinacol boronate esters) to enhance stability and solubility in organic solvents . Kinetic studies using NMR can track boron coordination states during reaction progression .

Q. What analytical techniques are critical for characterizing boronic acid derivatives?

Key methods include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and boron-diol interactions.

- X-ray Crystallography : Resolves boronic acid anhydride formation or esterification.

- HPLC-MS : Monitors purity and detects hydrolytic byproducts in aqueous conditions .

- Fluorescence Quenching Assays : For studying diol-binding interactions (e.g., with alizarin red S) .

Advanced Research Questions

Q. How can this compound be optimized for antitubulin activity in cancer therapy?

Structural analogs of combretastatin A-4, where the boronic acid replaces a hydroxyl group, inhibit tubulin polymerization (IC₅₀ ~20–22 μM) . Methodology:

- Tubulin Polymerization Assays : Monitor microtubule assembly via turbidity (absorbance at 350 nm) in vitro.

- Apoptosis Induction : Flow cytometry (FACScan) with Annexin V/PI staining in Jurkat cells after 8-hour exposure .

- COMPARE Analysis : Compare growth inhibition patterns across 39 cancer cell lines to identify mechanistic divergence from parent compounds .

Q. What strategies enhance metabolic stability in boronic acid-containing therapeutics?

- Bioisosteric Replacement : Substitute phenolic -OH with boronic acid to block phase II glucuronidation, as seen in SERD (selective estrogen receptor degrader) analogs like GLL398 .

- Prodrug Design : Use boronic esters (e.g., pinacol) to improve oral bioavailability, followed by hydrolysis in vivo .

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations after first-pass metabolism in rodent models .

Q. How is this compound applied in glucose-responsive drug delivery systems?

Phenylboronic acid (PBA) forms reversible complexes with 1,2- or 1,3-diols (e.g., glucose). Applications include:

Q. What methodologies assess boronic acid-diol interactions in aqueous environments?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and stoichiometry with sugars like fructose.

- Fluorescence Anisotropy : Tracks competitive displacement of fluorescent probes (e.g., alizarin red S) by diols .

- Formose Reaction Selectivity : Boronic acids stabilize specific sugars (e.g., ribose) during formaldehyde condensation, analyzed via GC-MS .

Q. How does the 4-methylpiperidinylmethyl group influence pharmacokinetics?

While direct evidence is limited, analogous piperidine derivatives enhance:

- Blood-Brain Barrier Penetration : LogP calculations and PAMPA-BBB assays predict CNS bioavailability.

- Solubility : Salt formation (e.g., HCl) improves aqueous solubility for in vivo studies .

- Target Engagement : Molecular docking (AutoDock Vina) evaluates interactions with tubulin or kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.